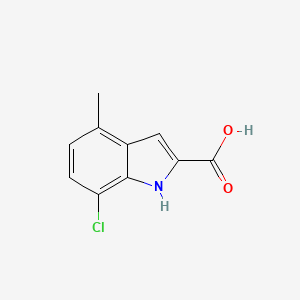

7-氯-4-甲基-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chloro-4-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers due to their prevalence in pharmaceutical compounds . Various methods of synthesis have been investigated, including the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .Molecular Structure Analysis

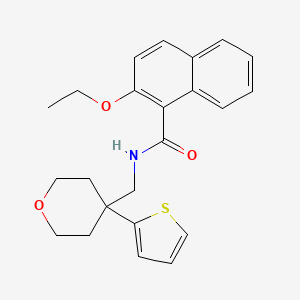

The molecular structure of 7-Chloro-4-methyl-1H-indole-2-carboxylic acid consists of a core indole ring, with a chlorine atom at the 7th position and a methyl group at the 4th position . The 2nd position of the indole ring is substituted with a carboxylic acid group .Chemical Reactions Analysis

Indole derivatives, including 7-Chloro-4-methyl-1H-indole-2-carboxylic acid, are known to undergo various chemical reactions. For instance, they can be used in the preparation of novel oxalyl piperazines active against the hepatitis B virus (HBV) .科学研究应用

合成与化学反应

7-氯-4-甲基-1H-吲哚-2-羧酸的科学研究应用涉及它由于其结构性质而参与各种化学合成和反应。例如,它已在 [4 + 3]-环化反应的背景下进行探索,其中 1-甲基吲哚-3-甲酰胺与取代的炔丙醇反应。该过程通过甲酰胺基团迁移到吲哚-2-位来提供内酰胺,并在用催化 Cu(OTf)2 处理后形成稠合的七元内酯/内酰胺(氧杂环吲哚酮/氮杂环吲哚酮)。这突出了它在创建复杂分子结构中的效用 (Selvaraj, Debnath, & Swamy, 2019)。

晶体结构分析

该化合物还可在晶体结构分析中得到应用,其中已研究了如 4-氯-6-苯基-7,8,9,14-四氢喹啉并[2',3':7,6]环庚[b]吲哚之类的衍生物。这些衍生物表现出三斜晶系空间群,具有显着的分子构象稳定性,不受取代模式的影响。这项研究有助于理解此类吲哚衍生物的分子相互作用和堆积行为,并深入了解它们在材料科学和分子工程中的潜在应用 (Yamuna, Sridharan, Prasad, & Zeller, 2010)。

药理学潜力

此外,吲哚衍生物因其药理学潜力而受到探索,例如合成具有作为血管紧张素转换酶抑制剂和降压剂的潜力的化合物。这涉及对吲哚结构的修饰以增强其与生物靶标的相互作用,展示了该化合物在药物开发中的多功能性 (Kim et al., 1983)。

电化学应用

羧酸取代基位置对聚吲哚衍生物的电沉积、形态和电容性能的影响已得到研究。这项研究突出了羧基位置对这些材料电化学性能的显着影响,表明它们在储能装置和超级电容器中具有潜在用途 (Ma et al., 2015)。

安全和危害

未来方向

Indole derivatives, including 7-Chloro-4-methyl-1H-indole-2-carboxylic acid, continue to attract attention due to their biological activity and potential therapeutic applications . Future research may focus on the development of novel synthesis methods and the exploration of their biological activities .

属性

IUPAC Name |

7-chloro-4-methyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-2-3-7(11)9-6(5)4-8(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCLCYWXTKSJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=C(C=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-methyl-1H-indole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone oxime](/img/structure/B2959736.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959749.png)

![4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2959755.png)

![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)